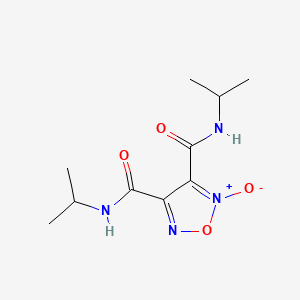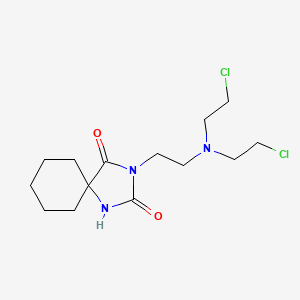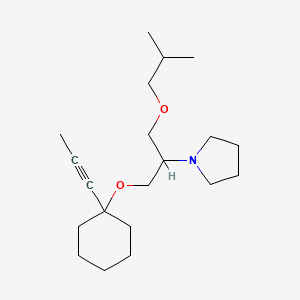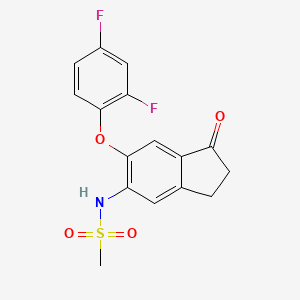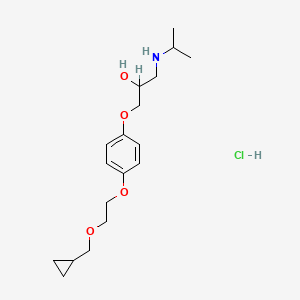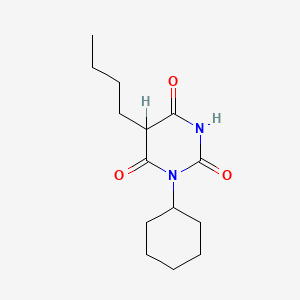
KX2-391 dihydrochloride
概要
説明
KX2-391 dihydrochloride, also known as Tirbanibulin, is the first clinical Src inhibitor (peptidomimetic class) that targets the peptide substrate site of Src . It has a GI50 of 9-60 nM in cancer cell lines .
Synthesis Analysis
The synthesis of KX2-391 and its analogues has been explored in several studies . A set of 4-aroylaminophenyl-N-benzylacetamides were synthesized and found to be more active against leukemia cell lines compared to solid tumor cell lines .Molecular Structure Analysis
The molecular structure of KX2-391 dihydrochloride is complex, and it specifically binds to the peptide substrate site of Src .Chemical Reactions Analysis
KX2-391 has been shown to potently inhibit Src-catalyzed trans-phosphorylation of focal adhesion kinase (FAK), Shc, paxillin, and Src kinase auto-phosphorylation with an IC50 of approximately 20 nM .Physical And Chemical Properties Analysis
KX2-391 dihydrochloride is a solid substance . It has a molecular weight of 504.45 . It is soluble in DMSO and ethanol, but insoluble in water .科学的研究の応用
Treatment of Actinic Keratosis
Tirbanibulin is a first-in-class Src kinase signaling inhibitor and tubulin polymerisation inhibitor developed for the topical treatment of actinic keratosis . It has been shown that elevated levels of Src have a role in both primary tumour growth and metastases, and Src activity has been linked to actinic keratosis and squamous cell carcinoma . The drug was approved for marketing in the US as a topical treatment for actinic keratosis based on the data from two pivotal phase III trials .
Treatment of Psoriasis
Tirbanibulin is also being developed for the topical treatment of psoriasis . Tubulin polymerization inhibitors have been shown to be active against actinic keratosis , thereby presenting a potential therapeutic opportunity for psoriasis treatment.
Treatment of Acute Myeloid Leukemia (AML)
Orally administered tirbanibulin has been investigated in early phase clinical trials in patients with acute myeloid leukemia . A phase 1b dose escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral monotherapy with KX2-391 in elderly subjects with AML who are refractory to or have declined standard induction therapy .
Treatment of Prostate Cancer
Tirbanibulin has been investigated in early phase clinical trials in patients with prostate cancer . Further studies evaluating oral tirbanibulin are being planned .
Treatment of Other Solid Tumors
Tirbanibulin has been investigated in early phase clinical trials in patients with other solid tumors . Further studies evaluating oral tirbanibulin are being planned .
Overcoming Drug-Resistant FLT3-ITD Acute Myeloid Leukemia
KX2-391 has been identified as a dual FLT3 and tubulin inhibitor and investigated for its efficacy and mechanisms in overcoming drug-resistant FLT3-ITD-TKD mutations in AML . KX2-391 exhibited potent growth inhibitory and apoptosis promoting effects on diverse AML cell lines harboring FLT3-ITD mutations and AC220-resistant mutations at the D835 and F691 residues in TKD and inhibited FLT3 phosphorylation and its downstream signaling targets .
Safety And Hazards
将来の方向性
KX2-391 has completed Phase I clinical trials in cancer patients and is now proceeding to Phase II . It has shown potent anti-proliferative activity against a broad range of solid and liquid human cancers in vitro and in mouse models . Future research will likely focus on further clinical trials and exploring its potential as a treatment for various types of cancer .
特性
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPOZGQCQXHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648365 | |
| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KX2-391 dihydrochloride | |
CAS RN |
1038395-65-1 | |
| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



